Computed Lipophilicity (XLogP3) Comparison: DmBoc- vs. Boc-Protected 2,5-Dihydro-1H-pyrrole-2-carboxylate
The DmBoc-protected target compound exhibits a computed XLogP3 of 2.9, compared to an XLogP3 of approximately 1.1 for the corresponding N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS 51077-13-5) [1][2]. This quantifiable difference of approximately 1.8 log units indicates that the target compound is roughly 60–100 times more lipophilic than the direct Boc analog, a property derived from the extended alkyl chain in the 3,3-dimethylbutoxycarbonyl group [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 [1] |
| Comparator Or Baseline | N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS 51077-13-5): XLogP3 ≈ 1.1 [2] |
| Quantified Difference | Δ XLogP3 ≈ 1.8 (estimated 60–100× greater lipophilicity for the target compound) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18); data retrieved from vendor and database listings; no head-to-head experimental log P measurement identified [2]. |
Why This Matters
The 1.8 log-unit lipophilicity differential directly governs extraction efficiency, chromatographic retention (HPLC/Flash), and potential passive membrane permeability, which are critical parameters when selecting an N-protected dihydropyrrole intermediate for multi-step synthesis under specific solvent or phase-transfer conditions.
- [1] PubChem. (2025). Compound Summary for CID 71378051: 1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/648909-77-7. View Source
- [2] Angene Chemical. (2025). 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)ester (CAS 51077-13-5) – XLogP3: 1.1. Retrieved from https://www.angenechemical.com. View Source
